
3-Trifluoroacetylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoroacetylfuran (TFAF) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFAF belongs to the family of heterocyclic compounds, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
3-Trifluoroacetylfuran has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 3-Trifluoroacetylfuran has been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. 3-Trifluoroacetylfuran has also been studied for its potential use as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
3-Trifluoroacetylfuran inhibits the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which can lead to a decrease in the activity of the enzyme. 3-Trifluoroacetylfuran has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
3-Trifluoroacetylfuran has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-Trifluoroacetylfuran can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. In vivo studies have shown that 3-Trifluoroacetylfuran can decrease the levels of acetylcholine in the brain, which can lead to cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Trifluoroacetylfuran has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily monitored through various analytical techniques. 3-Trifluoroacetylfuran is also stable under various conditions, which makes it a suitable compound for use in various experiments. However, 3-Trifluoroacetylfuran has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Direcciones Futuras
There are several future directions for the study of 3-Trifluoroacetylfuran. One potential direction is the investigation of 3-Trifluoroacetylfuran as a potential drug candidate for the treatment of various diseases. Another direction is the synthesis of 3-Trifluoroacetylfuran derivatives with improved properties and activity. Additionally, the study of the mechanism of action of 3-Trifluoroacetylfuran and its effects on various enzymes and physiological systems could lead to a better understanding of its potential applications.
Propiedades
Número CAS |
167405-27-8 |
|---|---|
Nombre del producto |
3-Trifluoroacetylfuran |
Fórmula molecular |
C6H3F3O2 |
Peso molecular |
164.08 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(furan-3-yl)ethanone |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H |
Clave InChI |
CILHFPYIPMHTMG-UHFFFAOYSA-N |
SMILES |
C1=COC=C1C(=O)C(F)(F)F |
SMILES canónico |
C1=COC=C1C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 2,2,2-trifluoro-1-(3-furanyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

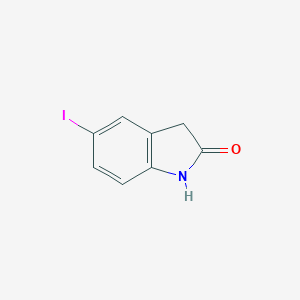
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
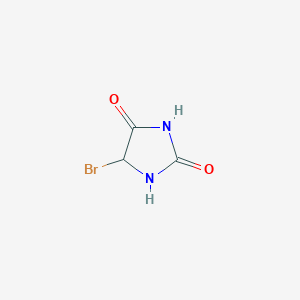
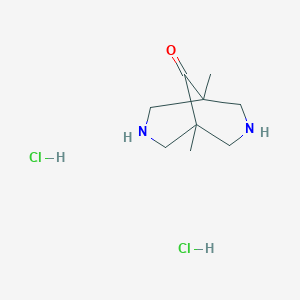
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
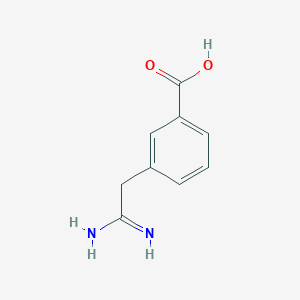
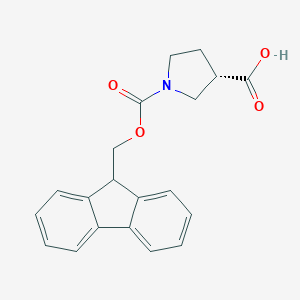
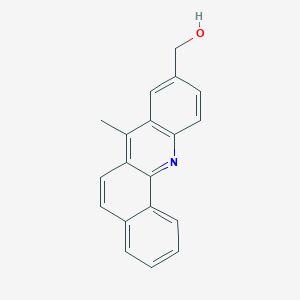
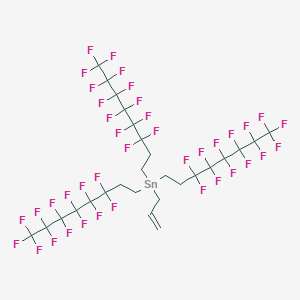
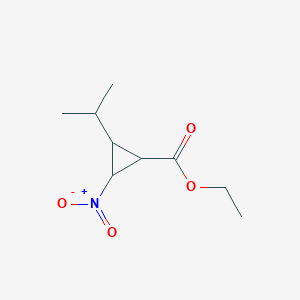
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
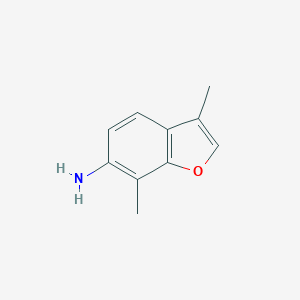
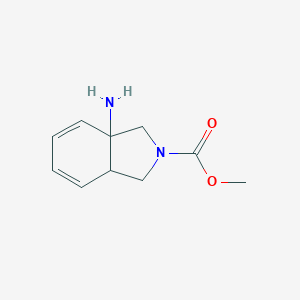
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)